molecular formula C9H11FO2S B13177910 2-(4-Methylphenyl)ethane-1-sulfonyl fluoride

2-(4-Methylphenyl)ethane-1-sulfonyl fluoride

Cat. No.: B13177910
M. Wt: 202.25 g/mol
InChI Key: WICFZYMIZPLTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C9H11FO2S. It is a sulfonyl fluoride derivative, which is a class of compounds known for their reactivity and utility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 4-methylphenyl ethane with sulfonyl fluoride reagents. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as electrophilic fluorosulfonylating agents, facilitating the formation of the sulfonyl fluoride group .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and other sulfonyl derivatives .

Scientific Research Applications

2-(4-Methylphenyl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)ethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)ethane-1-sulfonyl fluoride is unique due to its specific reactivity and stability. The presence of the fluorine atom in the sulfonyl group enhances its electrophilicity, making it a valuable reagent in various chemical transformations .

Properties

Molecular Formula

C9H11FO2S

Molecular Weight

202.25 g/mol

IUPAC Name

2-(4-methylphenyl)ethanesulfonyl fluoride

InChI

InChI=1S/C9H11FO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3

InChI Key

WICFZYMIZPLTDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCS(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.